molecular formula C29H44O3 B611643 Vatiquinone CAS No. 1213269-98-7

Vatiquinone

カタログ番号 B611643
CAS番号: 1213269-98-7
分子量: 440.668
InChIキー: LNOVHERIIMJMDG-XZXLULOTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vatiquinone, also known as PTC743 or EPI-743, is a small molecule that is being developed for the treatment of mitochondrial diseases and other disorders characterized by high levels of oxidative stress and dysregulation of energy metabolism . It is the oxidation product of alpha tocotrienol, one of the E vitamers .


Molecular Structure Analysis

Vatiquinone has the chemical formula C29H44O3 . It belongs to the class of organic compounds known as diterpenoids, which are terpene compounds formed by four isoprene units .


Chemical Reactions Analysis

Vatiquinone, following oral administration, was found to be quickly and widely distributed throughout the body and cleared from most tissues by 24 hours post-dose . It was the dominant circulating component in rats and dogs but was minor in human subjects . There were no plasma metabolites that were more than 10% of total drug-related exposures in all species .


Physical And Chemical Properties Analysis

Vatiquinone has a molecular weight of 440.668 . It is an orally bioavailable small molecule . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

科学的研究の応用

Treatment for Friedreich Ataxia

Vatiquinone has shown promising results in the treatment of Friedreich Ataxia (FA), a neurodegenerative disorder . In the Phase 3 MOVE-FA trial, vatiquinone demonstrated clinically relevant benefits across multiple endpoints at 72 weeks . Although the study did not meet its primary endpoint of statistically significant change in mFARS score at 72 weeks in the primary analysis population, vatiquinone treatment did demonstrate significant benefit on key disease subscales and secondary endpoints .

Improvement in Upright Stability

In the MOVE-FA trial, a significant benefit was recorded in the Upright Stability subscale (USS), a relevant metric of disease progression in younger ambulatory patients with FA . This suggests that vatiquinone could potentially help improve upright stability in patients with FA.

Reduction of Fatigue

Vatiquinone has shown a significant benefit in reducing fatigue in patients with FA. In the MOVE-FA trial, a statistically significant difference was recorded on the Modified Fatigue Scale . This indicates that vatiquinone could potentially help reduce fatigue, which is one of the most impactful sources of disease morbidity in FA patients.

Safety and Tolerability

Vatiquinone has been demonstrated to be well tolerated among the participants in the MOVE-FA trial, with no differences in treatment-related adverse events observed between treatment and placebo groups . This suggests that vatiquinone could be a safe treatment option for patients with FA.

Inhibition of 15-lipoxygenase

Vatiquinone is an oral first-in-class inhibitor of 15-lipoxygenase . This enzyme regulates signaling pathways that control neuroinflammation and oxidative stress, both of which are important players in determining the pathology and disease progression seen in FA patients .

Potential for Slowing Disease Progression

On a prespecified sensitivity analysis of subjects who completed 72 weeks on assigned therapy in the MOVE-FA trial, the placebo corrected difference was 2.31, which represents a 75% slowing in disease progression over 72 weeks . This suggests that vatiquinone could potentially slow the progression of FA.

作用機序

Target of Action

Vatiquinone, also known as EPI-743, is a small molecule that targets two key enzymes: NADPH quinone oxidoreductase 1 (NQO1) and arachidonate 15-lipoxygenase (15-LOX) . These enzymes play crucial roles in regulating signaling pathways that control neuroinflammation and oxidative stress .

Mode of Action

Vatiquinone works by inhibiting the activity of 15-LOX, an enzyme that helps convert healthy fats into oxidated fatty acids in response to oxidative stress . This process further contributes to oxidative stress and inflammation. By inhibiting 15-LOX, vatiquinone counteracts the mitochondrial abnormalities and oxidative stress seen in certain diseases .

Biochemical Pathways

The inhibition of 15-LOX by vatiquinone helps to alleviate the consequences of mitochondrial dysfunction and oxidative stress, ultimately preventing cell death, also known as ferroptosis . This action aids in neuronal survival, making vatiquinone a potential treatment for neurological diseases .

Pharmacokinetics

Vatiquinone is orally bioavailable and readily crosses into the central nervous system . After oral administration, it is quickly and widely distributed throughout the body . The majority of the dose is excreted through feces in all species, with minimal urinary excretion in rats and dogs, but higher in humans . Vatiquinone has a low potential to affect the pharmacokinetics of concomitantly administered medications that are metabolized by CYP enzymes .

Result of Action

Vatiquinone has demonstrated clinically relevant benefits across multiple endpoints in clinical trials . It has shown a favorable safety profile in more than 500 patients treated for up to 10 years . In a Phase 2 trial, vatiquinone demonstrated a statistically significant effect on disease severity at 24 months relative to age and stage-matched natural history controls .

Action Environment

The efficacy of vatiquinone can be influenced by various environmental factors. For instance, the age of the patient can impact the drug’s effectiveness, as seen in a Phase 2 trial where younger ambulatory patients showed significant benefit in the Upright Stability subscale of the modified FA Rating Scale

将来の方向性

Vatiquinone is currently in Phase III for Epilepsy . PTC Therapeutics has initiated the registration-directed Phase 3 MOVE-FA study evaluating Vatiquinone in children and young adults with Friedreich ataxia . The future of Vatiquinone seems promising, with ongoing clinical trials aiming for more specific and effective therapies .

特性

IUPAC Name

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVHERIIMJMDG-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153231
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vatiquinone

CAS RN

1213269-98-7
Record name Vatiquinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatiquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATIQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: Vatiquinone functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, vatiquinone can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of vatiquinone in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted vatiquinone as a potential treatment option . Patients treated with vatiquinone demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that vatiquinone might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has vatiquinone shown promise in treating other conditions besides Friedreich ataxia?

A5: Vatiquinone is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, vatiquinone has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for vatiquinone beyond Friedreich ataxia.

  1. [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:
  2. [2] Clinical Drug‐Drug Interaction Between Vatiquinone, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:
  3. [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:
  4. [4] Quinones as Neuroprotective Agents:
  5. [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。